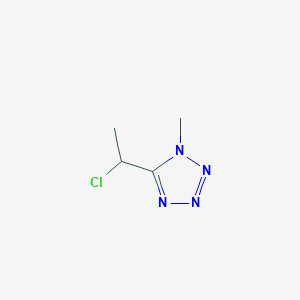

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole

Vue d'ensemble

Description

The compound seems to be a derivative of tetrazole, which is a class of organic compounds with a five-member ring of four nitrogen atoms and one carbon atom . The 1-chloroethyl group and the methyl group are likely attached to the tetrazole ring, but without specific information or a diagram, the exact structure can’t be determined .

Chemical Reactions Analysis

The reactions of “5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole” would likely depend on the exact structure and the conditions of the reaction. Chloroethyl chloroformate, a related compound, is known to react with tertiary amines .Applications De Recherche Scientifique

Antitumor Properties and Chemical Synthesis

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole derivatives have shown potential in antitumor applications. For instance, the synthesis and chemical study of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound related to tetrazole derivatives, demonstrated curative activity against L-1210 and P388 leukemia. This compound may act as a prodrug modification of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide (MCTIC) due to its ability to ring open and form triazene in aqueous conditions (Stevens et al., 1984).

Crystal Structure and Molecular Docking Studies

The crystal structures of tetrazole derivatives, including those similar to 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole, have been determined to better understand their potential applications. For example, a study on two tetrazole derivatives focused on their molecular docking to comprehend their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. These insights are valuable for the development of COX-2 inhibitors, which are crucial in medical research (Al-Hourani et al., 2015).

Alkylation and Chemical Reactions

The alkylation of 5-substituted tetrazoles, which shares similarities with the synthesis of 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole, leads to the formation of various isomeric methoxymethyltetrazoles. This reaction, facilitated by phase-transfer catalysis, contributes to the diversity of tetrazole-based compounds and their potential applications in chemical synthesis and material science (Myznikov et al., 2004).

Energetic Materials Development

Tetrazole derivatives, including those related to 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole, have been extensively researched for their potential as high-energy materials. Their high nitrogen content contributes to significant developments in this area, offering promising characteristics for energetic applications. The exploration of tetrazoles with energetic substituent groups, such as nitro groups, highlights the ongoing efforts to create new materials with enhanced performance (Joo & Shreeve, 2010).

Propriétés

IUPAC Name |

5-(1-chloroethyl)-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4/c1-3(5)4-6-7-8-9(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEHTQHLQKTEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride](/img/structure/B1431981.png)

![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)

![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)

![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)